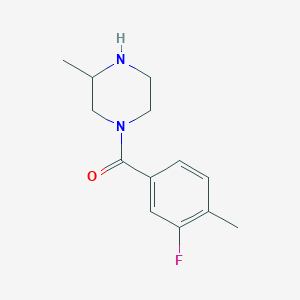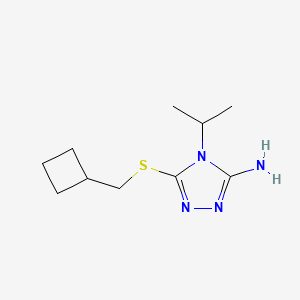
5-(Cyclobutylmethylsulfanyl)-4-propan-2-yl-1,2,4-triazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Cyclobutylmethylsulfanyl)-4-propan-2-yl-1,2,4-triazol-3-amine is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound, also known as CBMT, is a triazole derivative that has unique properties that make it useful in various fields of research. In
Aplicaciones Científicas De Investigación
5-(Cyclobutylmethylsulfanyl)-4-propan-2-yl-1,2,4-triazol-3-amine has potential applications in various fields of scientific research. One area where it has been studied extensively is in the field of medicinal chemistry. 5-(Cyclobutylmethylsulfanyl)-4-propan-2-yl-1,2,4-triazol-3-amine has been found to have potent antifungal and antibacterial properties, making it a promising candidate for the development of new drugs to combat infectious diseases.
Additionally, 5-(Cyclobutylmethylsulfanyl)-4-propan-2-yl-1,2,4-triazol-3-amine has been found to have potential applications in the field of neuroscience. Studies have shown that 5-(Cyclobutylmethylsulfanyl)-4-propan-2-yl-1,2,4-triazol-3-amine can modulate the activity of certain neurotransmitters, which could make it useful in the treatment of neurological disorders such as epilepsy and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 5-(Cyclobutylmethylsulfanyl)-4-propan-2-yl-1,2,4-triazol-3-amine is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and receptors in the body. Specifically, 5-(Cyclobutylmethylsulfanyl)-4-propan-2-yl-1,2,4-triazol-3-amine has been found to inhibit the activity of the enzyme squalene epoxidase, which is involved in the synthesis of ergosterol, a key component of fungal cell membranes. By inhibiting this enzyme, 5-(Cyclobutylmethylsulfanyl)-4-propan-2-yl-1,2,4-triazol-3-amine can disrupt the integrity of fungal cell membranes, leading to cell death.
Biochemical and Physiological Effects
5-(Cyclobutylmethylsulfanyl)-4-propan-2-yl-1,2,4-triazol-3-amine has been found to have a number of biochemical and physiological effects. Studies have shown that it can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 5-(Cyclobutylmethylsulfanyl)-4-propan-2-yl-1,2,4-triazol-3-amine has been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-(Cyclobutylmethylsulfanyl)-4-propan-2-yl-1,2,4-triazol-3-amine is that it is relatively easy to synthesize and can be produced in large quantities. Additionally, it has been found to have potent antifungal and antibacterial properties, making it a useful tool in the study of infectious diseases.
However, one limitation of 5-(Cyclobutylmethylsulfanyl)-4-propan-2-yl-1,2,4-triazol-3-amine is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results. Additionally, 5-(Cyclobutylmethylsulfanyl)-4-propan-2-yl-1,2,4-triazol-3-amine has not been extensively studied in vivo, so its efficacy and safety in animal models and humans are not known.
Direcciones Futuras
There are many potential future directions for research on 5-(Cyclobutylmethylsulfanyl)-4-propan-2-yl-1,2,4-triazol-3-amine. One area that could be explored is its potential as a treatment for neurological disorders such as epilepsy and Parkinson's disease. Additionally, 5-(Cyclobutylmethylsulfanyl)-4-propan-2-yl-1,2,4-triazol-3-amine could be studied further as a potential treatment for infectious diseases, particularly those caused by drug-resistant pathogens.
Another area of research could be to explore the potential of 5-(Cyclobutylmethylsulfanyl)-4-propan-2-yl-1,2,4-triazol-3-amine as a cancer treatment. Studies have shown that it can induce apoptosis in cancer cells, and further research could help to determine its efficacy and safety as a cancer treatment.
Overall, 5-(Cyclobutylmethylsulfanyl)-4-propan-2-yl-1,2,4-triazol-3-amine is a promising compound that has potential applications in various fields of scientific research. Further studies are needed to fully understand its mechanism of action and to explore its potential as a treatment for various diseases.
Métodos De Síntesis
The synthesis of 5-(Cyclobutylmethylsulfanyl)-4-propan-2-yl-1,2,4-triazol-3-amine involves the reaction of 4-propan-2-yl-1,2,4-triazol-3-amine with cyclobutylmethylsulfonyl chloride in the presence of a base. The reaction takes place at room temperature and yields 5-(Cyclobutylmethylsulfanyl)-4-propan-2-yl-1,2,4-triazol-3-amine as a white solid. This synthesis method is relatively simple and can be easily scaled up for large-scale production.
Propiedades
IUPAC Name |
5-(cyclobutylmethylsulfanyl)-4-propan-2-yl-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4S/c1-7(2)14-9(11)12-13-10(14)15-6-8-4-3-5-8/h7-8H,3-6H2,1-2H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMKUICIZRJPSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NN=C1SCC2CCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

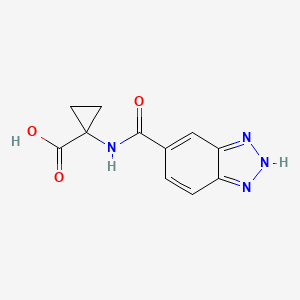
![2-[1-[(4-iodophenyl)methyl]piperidin-2-yl]-N-methylethanamine](/img/structure/B7580857.png)
![2-[1-[(4-iodophenyl)methyl]piperidin-4-yl]-N-methylethanamine](/img/structure/B7580861.png)
![1-[[2-[4-(Trifluoromethyl)phenyl]acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7580874.png)
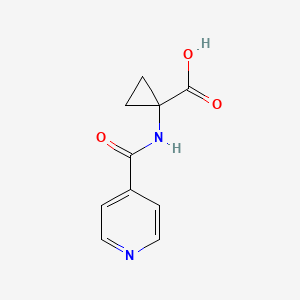
![1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7580884.png)
![2-(3,4-difluorophenyl)-5-methoxy-1H-imidazo[4,5-b]pyridine](/img/structure/B7580892.png)
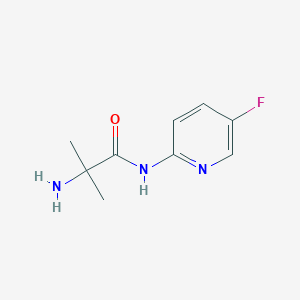
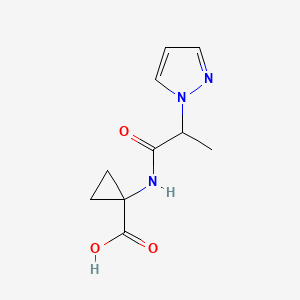
![1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea](/img/structure/B7580915.png)
![1-amino-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B7580943.png)
